3-氨基-5H-吡啶并(4,3-b)吲哚

描述

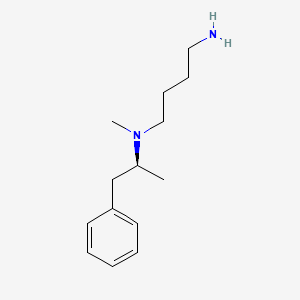

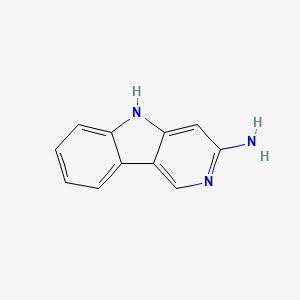

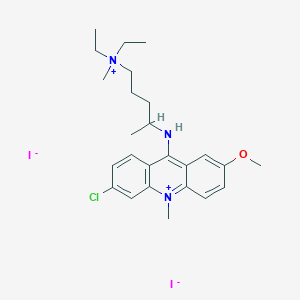

3-Amino-5H-pyrido(4,3-b)indole, also known as Trp-P-1, is a carcinogenic γ-carboline . It is a dietary carcinogen that can be found in many cooked foods . It is also used for scientific research and development .

Synthesis Analysis

The synthesis of 3-Amino-5H-pyrido(4,3-b)indole involves several steps. The key method involves the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to 1,2-dihydro-γ-carbolines. This is followed by dehydrogenation to the γ-carbolinecarboxylates and conversion of the ester group to the carboxyl and finally to the amino one by Curtius rearrangement .Molecular Structure Analysis

The molecular structure of 3-Amino-5H-pyrido(4,3-b)indole was established by comparing samples synthesized by two different routes . The empirical formula is C12H11N3 and the molecular weight is 197.24 .Chemical Reactions Analysis

The chemical reactions of 3-Amino-5H-pyrido(4,3-b)indole involve the activation of caspase-3-like proteases as an apoptotic marker . The compound is oxidized to the corresponding hydroxylamines (N-OH-Trp-P-2 and N-OH-Glu-P-1) by microsomes .科学研究应用

诱变性研究

3-氨基-5H-吡啶并(4,3-b)吲哚及其衍生物因其诱变特性而被广泛研究。研究已在各种蛋白质(如大豆球蛋白)的热解产物中鉴定出这些化合物,在鼠伤寒沙门氏菌菌株中观察到显着的诱变作用 (Yoshida et al., 1978)。同样,对色氨酸热解产物的研究突出了这些化合物的存在,重点是它们的诱变原理 (Takayama et al., 1985)。

DNA 相互作用和修饰

研究还深入探讨了这些化合物与 DNA 的相互作用。研究表明,3-氨基-1-甲基-5H-吡啶并[4,3-b]吲哚等衍生物可以与 DNA 共价结合,从而导致显着的修饰 (Hashimoto et al., 1984)。这种相互作用对于理解由这些化合物引起的致癌作用的初始化学事件具有重要意义。

抗肿瘤特性

人们对探索 3-氨基-5H-吡啶并(4,3-b)吲哚的各种衍生物的抗肿瘤特性产生了浓厚的兴趣。研究涉及合成和评估新衍生物的抗肿瘤活性,其中一些显示出有希望的结果 (Nguyen et al., 1992)。这些研究有助于开发新的抗肿瘤剂。

食品安全和致癌性

还进行了研究以了解这些化合物在食品中的存在及其潜在健康风险。例如,对牛肉提取物的分析揭示了诱变胺的存在,包括 3-氨基-5H-吡啶并(4,3-b)吲哚的衍生物,这突出了在食品安全评估中监测这些化合物的必要性 (Galceran et al., 1996)。

酶活性抑制

此外,已发现这些化合物可抑制色氨酸羟化酶等酶的活性,色氨酸羟化酶是血清素生成的关键酶。这对于理解它们的神经毒性作用至关重要,尤其是在与吲哚胺代谢相关时 (Naoi et al., 1991)。

环境监测

进一步的研究已扩展到监测室内空气等环境中致癌色氨酸热解产物的水平,在这些环境中检测到这些化合物并将其与香烟烟雾联系起来 (Manabe & Wada, 1990)。这对于评估环境暴露和相关的健康风险至关重要。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5H-pyrido[4,3-b]indol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-11-5-10-8(6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNVUPPLRLREBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CN=C(C=C3N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220187 | |

| Record name | 3-Amino-5H-pyrido(4,3-b)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5H-pyrido(4,3-b)indole | |

CAS RN |

69901-70-8 | |

| Record name | 3-Amino-5H-pyrido(4,3-b)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069901708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5H-pyrido(4,3-b)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxabicyclo[3.1.0]hexane-2-undecanoic acid methyl ester](/img/structure/B1216702.png)

![(1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid](/img/structure/B1216705.png)

![[(2R,3S,4R,5R)-5-[6-[[4-[(2-bromoacetyl)amino]phenyl]methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1216715.png)